(1-Cyclopropylethyl)(ethyl)amine hydrochloride

Description

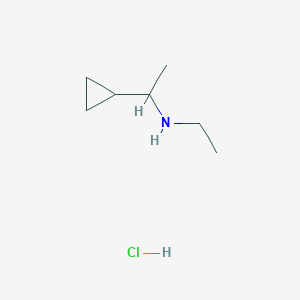

(1-Cyclopropylethyl)(ethyl)amine hydrochloride (CAS: 42390-64-7) is a secondary amine hydrochloride featuring a cyclopropyl-substituted ethyl group and an ethylamine moiety. Cyclopropyl groups are known for their unique stereoelectronic properties, including angle strain and enhanced reactivity, which make them valuable in medicinal chemistry and agrochemical design . While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs suggest applications in organic synthesis, catalysis, or as intermediates in drug discovery.

Properties

IUPAC Name |

1-cyclopropyl-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-8-6(2)7-4-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQDPOXNGUDFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(ethyl)amine hydrochloride typically involves the alkylation of ethylamine with a cyclopropyl-containing precursor. One common method is the reductive amination of cyclopropylacetaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. The final product is typically purified by recrystallization or distillation to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(1-Cyclopropylethyl)(ethyl)amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for certain biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Reactivity: The biphenyl- and phenoxy-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in biological systems. Ester-containing derivatives (e.g., ) introduce hydrolytic instability, limiting their utility in aqueous environments but enabling controlled-release applications.

Functional Group Influence: Carboxylic acid derivatives (e.g., ) are more polar, favoring aqueous solubility and ionic interactions, whereas cyclopropylmethyl/ethyl analogs (e.g., ) are less polar, suitable for non-polar solvents.

Biological Activity

(1-Cyclopropylethyl)(ethyl)amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethylamine backbone, forming a hydrochloride salt that enhances its solubility and stability. The unique cyclopropyl moiety contributes to its biological activity by influencing the compound's interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 133.59 g/mol |

| Solubility | Soluble in water and organic solvents |

| Structural Features | Cyclopropyl group, ethylamine backbone |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It acts as a nucleophile, participating in various chemical reactions that lead to the modulation of target molecule activities. This mechanism is crucial for its potential therapeutic effects.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antitumor Activity : Compounds with cyclopropyl groups have shown promise in inhibiting tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Properties : The unique structure may provide neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the cyclopropyl and ethylamine components can significantly influence the biological activity of the compound. For instance, altering substituents on the amine nitrogen or modifying the cyclopropyl group can enhance potency or selectivity against specific biological targets.

| Compound Variation | Biological Activity |

|---|---|

| Cyclopropyl substitution | Enhanced antitumor activity |

| Ethylamine modification | Improved anti-inflammatory effects |

| Hydrochloride salt form | Increased solubility and stability |

Case Studies

-

Antitumor Activity in Cell Lines

- A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor properties.

-

Neuroprotective Effects in Animal Models

- In a mouse model of Alzheimer’s disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups. This highlights its potential as a neuroprotective agent.

-

Anti-inflammatory Mechanisms

- Research demonstrated that this compound could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.